(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone
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Overview
Description
(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its diverse biological activities, including antimicrobial, antifungal, and anticancer properties, make it a promising lead compound for drug development.
Industry
The compound is also utilized in the industrial sector, particularly in the development of new materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers, coatings, and pesticides.
Mechanism of Action
The mechanism of action of (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-7-(difluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone
- (4-Amino-7-(methyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone
- (4-Amino-7-(ethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone
Uniqueness
The uniqueness of (4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone lies in its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics enhance its potential as a drug candidate and make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N6O/c13-12(14,15)10-17-11-19-18-7(9(16)21(11)20-10)8(22)6-4-2-1-3-5-6/h1-5H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGRXXMPDDIPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N3C(=NC(=N3)C(F)(F)F)N=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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